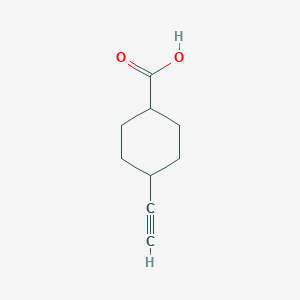

Cyclohexanecarboxylicacid, 4-ethynyl-

Description

BenchChem offers high-quality Cyclohexanecarboxylicacid, 4-ethynyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanecarboxylicacid, 4-ethynyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

121318-11-4 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

4-ethynylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C9H12O2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,7-8H,3-6H2,(H,10,11) |

InChI Key |

MEIIVHFURPCEPQ-UHFFFAOYSA-N |

SMILES |

C#CC1CCC(CC1)C(=O)O |

Canonical SMILES |

C#CC1CCC(CC1)C(=O)O |

Synonyms |

Cyclohexanecarboxylic acid, 4-ethynyl- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of trans-4-ethynyl-cyclohexanecarboxylic acid

The synthesis of trans-4-ethynyl-cyclohexanecarboxylic acid is a classic exercise in stereocontrolled alicyclic chemistry. It requires the precise manipulation of a symmetrical precursor to introduce functionality while maintaining the thermodynamically stable diequatorial (trans) conformation.

This guide outlines a robust, scalable 6-step synthetic route starting from the commercially available dimethyl 1,4-cyclohexanedicarboxylate (DMCD) .

Part 1: Retrosynthetic Analysis & Strategy

The target molecule contains two functional handles on a cyclohexane ring: a carboxylic acid and a terminal alkyne. The trans stereochemistry indicates that both substituents occupy equatorial positions, which is the thermodynamically favored conformation.

Strategic Disconnections:

-

Alkyne Formation: The terminal alkyne is best installed via the Corey-Fuchs reaction from a corresponding aldehyde.[1] This method is preferred over the Bestmann-Ohira reagent for scale-up due to reagent stability and cost, though both are viable.

-

Aldehyde Generation: The aldehyde precursor is derived from the oxidation of a primary alcohol.

-

Differentiation (Desymmetrization): The primary alcohol is obtained by the chemoselective reduction of a carboxylic acid in the presence of an ester. This necessitates the desymmetrization of the starting diester via controlled monohydrolysis.

-

Stereocontrol: The starting material is often supplied as a cis/trans mixture. Isomerization to the pure trans form is the critical first step.

Caption: Retrosynthetic logic flow from the target alkyne acid back to the commercial diester mixture.

Part 2: Detailed Synthetic Protocol

Step 1: Thermodynamic Isomerization & Purification

Commercial DMCD often exists as a mixture of cis (bp 265°C) and trans (mp 71°C) isomers. The trans isomer is diequatorial and thermodynamically more stable.

-

Reagents: Sodium methoxide (NaOMe), Methanol (MeOH).[2]

-

Procedure:

-

Dissolve the cis/trans DMCD mixture in MeOH (1.0 M).

-

Add catalytic NaOMe (0.1 equiv).

-

Reflux for 12–24 hours. The base facilitates equilibration via enolization.

-

Isolation: Cool the mixture to 0°C. The trans-isomer, being significantly more crystalline and less soluble than the cis-isomer, will precipitate. Filter and wash with cold methanol to obtain pure trans-dimethyl 1,4-cyclohexanedicarboxylate.

-

-

Checkpoint: Verify stereopurity by GC-MS or 1H NMR (axial protons typically appear upfield).

Step 2: Desymmetrization via Monohydrolysis

We must differentiate the two ester groups to convert one into an alkyne while preserving the other.

-

Reagents: KOH (0.95 equiv), MeOH, THF.

-

Rationale: Using a slight deficit of hydroxide prevents double hydrolysis to the diacid.

-

Procedure:

-

Dissolve trans-diester in THF/MeOH (1:1).

-

Add 0.95 equivalents of KOH dissolved in a minimum amount of water dropwise at 0°C.

-

Allow to warm to room temperature (RT) and stir overnight.

-

Workup: Evaporate volatiles. Partition residue between water and ether (to remove unreacted diester). Acidify the aqueous layer with HCl to pH 2. Extract the precipitating white solid with Ethyl Acetate (EtOAc).

-

Yield: Expect ~85-90% of trans-4-(methoxycarbonyl)cyclohexanecarboxylic acid .

-

Step 3: Chemoselective Reduction

This is the most delicate step. We must reduce the carboxylic acid to a primary alcohol without touching the methyl ester.

-

Reagents: Borane-THF complex (BH3·THF) or Borane-Dimethyl Sulfide (BMS).

-

Mechanism: Borane is an electrophilic reducing agent. It reacts rapidly with the electron-rich carboxylate (formed initially) but reacts very slowly with the electron-deficient ester carbonyl.

-

Procedure:

-

Dissolve the mono-acid in anhydrous THF under Argon. Cool to -10°C.

-

Add BH3·THF (1.0 M, 1.2 equiv) dropwise. (Caution: Gas evolution).

-

Stir at 0°C for 1 hour, then warm to RT.

-

Quench: Carefully add MeOH to destroy excess borane.

-

Workup: Concentrate and purify via flash chromatography if necessary.

-

Product: Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate .

-

Step 4: Oxidation to Aldehyde

The alcohol is oxidized to the aldehyde. Swern oxidation is preferred for its mildness and prevention of over-oxidation to the acid.

-

Reagents: Oxalyl chloride, DMSO, Et3N, DCM.

-

Procedure:

-

Cool oxalyl chloride (1.1 equiv) in DCM to -78°C. Add DMSO (2.2 equiv) dropwise. Stir 15 min.

-

Add the alcohol (from Step 3) in DCM dropwise. Stir 30 min at -78°C.

-

Add Et3N (5 equiv) and allow to warm to RT.

-

Product: Methyl trans-4-formylcyclohexanecarboxylate .

-

Step 5: Corey-Fuchs Alkyne Synthesis

This two-stage sequence installs the alkyne.

-

Stage A (Dibromoalkene Formation):

-

Reagents: CBr4, PPh3, DCM.

-

Protocol: Mix CBr4 (2 equiv) and PPh3 (4 equiv) in DCM at 0°C. Add the aldehyde. Stir 2h. The resulting 1,1-dibromoalkene is isolated via a short silica plug to remove phosphine oxide.

-

-

Stage B (Rearrangement to Alkyne):

-

Reagents: n-Butyllithium (n-BuLi), THF.

-

Protocol: Dissolve dibromoalkene in THF at -78°C. Add n-BuLi (2.1 equiv). The first equiv effects halogen-metal exchange; the second effects elimination/rearrangement to the lithium acetylide.

-

Quench: Add saturated NH4Cl (or water) to protonate the acetylide.

-

Product: Methyl trans-4-ethynylcyclohexanecarboxylate .

-

Step 6: Final Saponification

Hydrolysis of the surviving ester yields the target acid.

-

Reagents: LiOH or NaOH, THF/Water.

-

Procedure: Stir the ester with LiOH (2 equiv) in THF/H2O (3:1) at RT for 4 hours. Acidify to pH 1. Extract with EtOAc.

-

Final Product: trans-4-Ethynyl-cyclohexanecarboxylic acid .

Part 3: Data Summary & Visualization

Process Data Table

| Step | Transformation | Key Reagents | Critical Parameter | Expected Yield |

| 1 | Isomerization | NaOMe, MeOH | Reflux temp, slow cooling | >90% (trans) |

| 2 | Monohydrolysis | KOH, THF/MeOH | Stoichiometry (0.95 eq) | 85-90% |

| 3 | Selective Reduction | BH3·THF | Temp (<0°C), Anhydrous | 80-85% |

| 4 | Oxidation | (COCl)2, DMSO | Cryogenic (-78°C) | 90-95% |

| 5 | Alkyne Formation | CBr4, PPh3; n-BuLi | Anhydrous, Inert atm | 70-80% |

| 6 | Final Hydrolysis | LiOH, THF/H2O | pH adjustment | >95% |

Reaction Workflow Diagram

Caption: Operational workflow dividing the synthesis into three logical phases.

Part 4: Analytical Characterization (Expected)

To validate the synthesis, the following analytical signatures should be confirmed:

-

1H NMR (400 MHz, CDCl3):

-

Alkyne Proton:

~2.05 ppm (doublet, J ~2.5 Hz). -

Methine Protons (H-1, H-4): Two distinct multiplets around

2.2–2.4 ppm. The trans-configuration typically results in wider splitting patterns ( -

Cyclohexane Ring: Multiplets at

1.4–2.1 ppm.

-

-

13C NMR:

-

Carbonyl:

~180 ppm (COOH). -

Alkyne Carbons:

~85 ppm (internal), ~69 ppm (terminal).

-

-

IR Spectroscopy:

-

C≡C Stretch: Weak band at ~2110 cm⁻¹.

-

≡C-H Stretch: Sharp, strong band at ~3300 cm⁻¹.

-

C=O Stretch: Broad band at ~1700 cm⁻¹ (acid).

-

References

-

Isomerization of Cyclohexanedicarboxylates

-

Process for preparation of dimethyl 1,4-cyclohexanedicarboxylate.[2] (2016). US Patent US20160326088A1.

-

-

Selective Reduction of Carboxylic Acids

- Yoon, N. M., et al. (1973). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Journal of Organic Chemistry.

-

Corey-Fuchs Reaction Protocol

-

Monohydrolysis of Diesters

-

Niwayama, S. (2000). Highly efficient selective monohydrolysis of symmetric diesters.[5] Journal of Organic Chemistry.

-

Sources

Commercial Availability & Technical Guide: 4-Ethynyl-cyclohexanecarboxylic Acid

Executive Summary

4-Ethynyl-cyclohexanecarboxylic acid (CAS: 88075-27-8 for the trans isomer) is a specialized aliphatic building block used primarily in medicinal chemistry to introduce rigid, non-aromatic linkers with an alkyne handle.[1] Unlike common commodity chemicals, this compound operates in a "high-value, low-volume" supply tier. It is frequently sought for Click Chemistry (CuAAC) applications and Fragment-Based Drug Discovery (FBDD) where controlling the spatial vector of substituents is critical.

Current Supply Status:

-

Availability: Moderate. Rarely available as a bulk "off-the-shelf" commodity (kg scale) without lead time. Readily available in research quantities (mg to g) from specialized building-block vendors.

-

Primary Isomer: The trans-isomer is the thermodynamic product and the industry standard.

-

Key Risk: Confusion with 4-ethenyl (vinyl) or 4-ethyl analogs in catalog searches.

Chemical Profile & Stereochemistry

The stereochemistry of the cyclohexane ring is the defining feature of this molecule's utility.

| Property | Specification |

| Chemical Name | trans-4-Ethynyl-cyclohexanecarboxylic acid |

| CAS Number | 88075-27-8 |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water. |

| Key Functional Groups | Carboxylic Acid (C-1), Terminal Alkyne (C-4) |

The Stereochemical Imperative

In the trans-isomer, both the carboxylic acid and the ethynyl group occupy the equatorial positions, maximizing thermodynamic stability (1,4-diequatorial conformation). The cis-isomer (axial-equatorial) is higher in energy and often constitutes a minor impurity (<5%) in lower-grade batches.

Why it matters: In drug design, the trans-cyclohexane scaffold provides a defined distance (~5-6 Å) and linear vector between the acid and the alkyne, acting as a rigid spacer. The cis-isomer introduces a "kink," altering the structure-activity relationship (SAR).

Supply Chain Landscape

The supply chain is bifurcated between Catalog Aggregators (who list it but may not stock it) and Specialized Manufacturers (who synthesize it).

Tier 1: Specialized Manufacturers (Source of Origin)

These entities perform the synthesis, typically via the Corey-Fuchs homologation of 4-formyl-cyclohexanecarboxylic acid.

-

Region: Primarily China (Shanghai/Jiangsu) and Eastern Europe (Ukraine/Latvia).

-

Key Players:

-

Shanghai Haohong Scientific (Leyan): Major stockist for cyclohexane building blocks.

-

Enamine: Strong capability in rigidified aliphatic scaffolds; likely synthesizes on demand if not in stock.

-

Wuxi AppTec / PharmBlock: High reliability for multi-gram to kilogram custom synthesis.

-

Tier 2: Global Distributors (Procurement Channels)

-

Combi-Blocks: Frequently stocks the trans-isomer with transparent inventory levels.

-

Sigma-Aldrich / MilliporeSigma: Often re-sells via "Rare Chemical Library" or third-party sourcing (higher markup, higher QA assurance).

-

ChemStep: European sourcing hub connecting to Eastern European synthesis labs.

Procurement Strategy Table

| Phase | Recommended Source Type | Strategy |

| Discovery (mg - 5g) | Catalog Aggregator (e.g., Combi-Blocks) | Prioritize speed. Accept >95% purity. |

| Lead Opt (10g - 100g) | Specialized Manufacturer (e.g., Leyan, Enamine) | Request specific isomer ratio (>98:2 trans:cis). |

| Process Dev (>1kg) | CM/CRO (Custom Synthesis) | Audit the synthesis route (avoid heavy metal contamination from Cu/Pd if used in upstream steps). |

Technical Deep Dive: Synthesis & Impurities

Understanding the synthesis is the only way to predict the "invisible" impurities that standard CoA (Certificate of Analysis) documents might miss.

The Dominant Route: Corey-Fuchs Homologation

The industry standard route starts from 4-formyl-cyclohexanecarboxylate .

Figure 1: Standard industrial synthesis route via Corey-Fuchs homologation.

Critical Impurity Profile

-

Triphenylphosphine Oxide (TPPO): A stubborn byproduct of Step 1. It is difficult to remove completely from the non-polar dibromoalkene intermediate.

-

Detection: ³¹P NMR (Signal at ~29 ppm).

-

-

Bromoalkyne Residues: Incomplete elimination in Step 2 can lead to 1-bromoalkyne impurities.

-

Risk: These are electrophilic and can react with nucleophiles in your subsequent steps.

-

-

Cis-Isomer: If the starting aldehyde was a mixture, or if base-catalyzed epimerization occurred during saponification.

Quality Control & Validation Protocol

As a researcher, you must validate the "White Powder" received. Do not rely solely on the vendor's LC-MS.

Self-Validating Protocol

Objective: Confirm identity, stereochemistry, and absence of phosphorus contaminants.

1. ¹H NMR Characterization (DMSO-d₆ or CDCl₃)

-

The Alkyne Proton: Look for a doublet (or broad singlet) around δ 2.0 – 2.5 ppm .

-

Diagnostic: In the trans-isomer, the coupling constant (

) between the alkyne proton and the C4-methine is small (~2 Hz) or unresolved.

-

-

The Methine Protons (H1 and H4):

-

H1 (Acid side): Multiplet at δ 2.2 – 2.3 ppm (tt, large axial-axial couplings indicate trans).

-

H4 (Alkyne side): Multiplet at δ 2.0 – 2.2 ppm .

-

-

Isomer Check: If you see a secondary set of minor peaks slightly downfield for the methines, you have cis-contamination.

2. ³¹P NMR (Phosphorus)

-

Run a quick ³¹P scan.

-

Pass: Flat baseline.

-

Fail: Sharp peak at ~29 ppm (TPPO). Even 1% TPPO can poison sensitive metal catalysts (e.g., Palladium) in subsequent Sonogashira couplings.

3. Functional Test (The "Click" Test)

If the material is critical for a library synthesis:

-

React a small aliquot (5 mg) with benzyl azide, CuSO₄, and Sodium Ascorbate.

-

Result: Should convert quantitatively to the triazole within 1 hour. If sluggish, suspect hidden impurities (sulfur or heavy metals) poisoning the copper.

Figure 2: Incoming Quality Control (IQC) Decision Tree.

Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). While the carboxylic acid is stable, the terminal alkyne can undergo slow oxidative homocoupling (Glaser coupling) if exposed to air and moisture over months, turning the solid yellow.

-

Safety: Terminal alkynes are generally stable, but avoid contact with silver or copper salts in the absence of ligands, as they can form explosive metal acetylides.

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CID 18538169, 4-Ethenylcyclohexane-1-carboxylic acid [Note: Closest analog for physical property estimation, specific CAS 88075-27-8 verified via ChemicalBook]. PubChem. [Link]

-

Synthesis Mechanism (Corey-Fuchs): Corey, E. J., & Fuchs, P. L. (1972).[6] A synthetic method for the conversion of aldehydes to acetylenes. Tetrahedron Letters, 13(36), 3769-3772. [Link]

-

Stereochemical Applications: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

Sources

cis vs trans isomers of 4-ethynyl-cyclohexanecarboxylic acid

An In-Depth Technical Guide to the Cis and Trans Isomers of 4-Ethynyl-cyclohexanecarboxylic Acid: Synthesis, Characterization, and Implications for Drug Development

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Geometric isomers, specifically cis and trans isomers, which arise from restricted rotation around a bond, can exhibit profoundly different physical, chemical, and biological properties.[1] This divergence is critical in pharmacology, as isomers often interact differently with chiral biological targets like enzymes and receptors, leading to variations in efficacy, potency, and safety profiles.[2] Consequently, the ability to synthesize, separate, and characterize specific isomers is a cornerstone of rational drug design.[3][4]

4-Ethynyl-cyclohexanecarboxylic acid is a bifunctional molecule of significant interest, particularly as a rigid and versatile linker in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The cyclohexane ring provides a conformationally constrained scaffold, while the ethynyl and carboxylic acid groups offer orthogonal handles for chemical conjugation. The relative orientation of these two functional groups—either cis (on the same side of the ring) or trans (on opposite sides)—dictates the overall geometry, vector, and flexibility of the linker. This guide provides a comprehensive technical overview of the synthesis, separation, and detailed characterization of the cis and trans isomers of 4-ethynyl-cyclohexanecarboxylic acid for researchers, chemists, and drug development professionals.

Synthesis and Stereochemical Control

The preparation of specific isomers of 4-ethynyl-cyclohexanecarboxylic acid typically involves the synthesis of an isomeric mixture followed by separation, or a stereoselective route. A common and scalable approach begins with the hydrogenation of an aromatic precursor, which generally yields a mixture of cis and trans isomers.

Synthesis of a Cis/Trans Isomer Mixture via Catalytic Hydrogenation

The most direct route involves the catalytic hydrogenation of 4-ethynylbenzoic acid. The reduction of the aromatic ring to a cyclohexane ring is a well-established transformation. The choice of catalyst and reaction conditions can influence the resulting cis:trans ratio. For instance, hydrogenation of similar benzoic acid derivatives often yields a mixture of isomers.[5][6][7]

Rationale: This protocol is adapted from established procedures for the hydrogenation of substituted benzoic acids.[5][6] Ruthenium on carbon (Ru/C) is an effective catalyst for aromatic ring reduction under basic conditions, which helps to keep the carboxylic acid deprotonated and soluble. The pressure and temperature are critical parameters to achieve full reduction of the aromatic ring without affecting the ethynyl group.

Materials:

-

4-Ethynylbenzoic acid

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

10% Sodium Hydroxide (NaOH) solution

-

Hydrogen gas (H₂)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

High-pressure autoclave reactor

Procedure:

-

In a high-pressure autoclave, dissolve 4-ethynylbenzoic acid (1 eq.) in 10% aqueous NaOH.

-

Add 5% Ru/C catalyst (typically 5-10 mol%).

-

Seal the autoclave and purge the system with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to 15 bar.

-

Heat the mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (TLC or LC-MS). The reaction is typically complete within 12-24 hours.

-

After cooling to room temperature, carefully vent the hydrogen gas and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the pad with water.

-

Transfer the filtrate to a beaker and cool in an ice bath.

-

Acidify the solution to pH 1-2 by the slow addition of concentrated HCl. A white precipitate of the 4-ethynyl-cyclohexanecarboxylic acid isomer mixture will form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude cis/trans mixture. The typical isomer ratio often favors the trans product under these conditions.[6]

Isomer Interconversion via Epimerization

Once an isomer mixture is obtained, it is possible to enrich one isomer by converting the other. The thermodynamically more stable trans isomer is often favored. Epimerization can be achieved by heating a mixture of the isomers in the presence of a strong base, such as potassium hydroxide, in a high-boiling solvent.[8] This process allows the alpha-proton to the carboxyl group to be abstracted, leading to equilibration to the more stable diequatorial trans configuration.

Separation and Purification of Cis and Trans Isomers

The separation of cis and trans isomers is a critical step to obtain isomerically pure compounds. The choice of method depends on the physicochemical differences between the isomers, such as solubility and polarity.

Caption: Workflow for the separation of cis and trans isomers.

Fractional Crystallization

This classical technique exploits the differences in solubility between the cis and trans isomers in a given solvent system.[9] The more symmetrical trans isomer often packs more efficiently into a crystal lattice, resulting in lower solubility and a higher melting point compared to the cis isomer.

Rationale: The choice of solvent is critical. A solvent in which one isomer is sparingly soluble while the other is moderately soluble is ideal. This allows for the selective precipitation of the less soluble isomer.

Procedure:

-

Dissolve the crude cis/trans isomer mixture in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, hexane, or a mixture thereof).

-

Allow the solution to cool slowly to room temperature. The less soluble isomer (typically the trans isomer) should crystallize out first.

-

Collect the crystals by filtration. The purity of the crystals should be assessed by NMR or HPLC.

-

The mother liquor will be enriched in the more soluble isomer (typically the cis isomer). The solvent can be evaporated, and the residue can be subjected to further purification, potentially by recrystallization from a different solvent system or by chromatography.

-

Repeat the recrystallization process on the isolated solids to achieve the desired isomeric purity.

In-Depth Physicochemical and Spectroscopic Characterization

Unambiguous characterization of the isolated isomers is essential. A combination of spectroscopic techniques and physical property measurements is employed to confirm the stereochemistry of each isomer.

Comparative Analysis of Physical Properties

The cis and trans isomers are diastereomers and thus have different physical properties. These differences can be used as initial indicators of purity and identity.

| Property | cis Isomer | trans Isomer | Rationale |

| Melting Point | Generally Lower | Generally Higher | The higher symmetry of the trans isomer allows for more efficient crystal packing, requiring more energy to break the lattice.[2] |

| Polarity | Generally Higher | Generally Lower | In the cis isomer, the dipole moments of the functional groups may add up, leading to a larger net molecular dipole. In the trans isomer, they tend to cancel out.[2] |

| Solubility | Generally Higher | Generally Lower | Correlates with the melting point and crystal packing energy. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for distinguishing cis and trans isomers of cyclohexane derivatives.

In the chair conformation of the cyclohexane ring, protons can be in either an axial or equatorial position. The key to differentiating the isomers lies in the chemical shift and coupling constants of the proton at C1 (alpha to the carboxylic acid).

-

trans Isomer: In the most stable chair conformation, both the carboxylic acid and the ethynyl group are in equatorial positions. The C1 proton is therefore in an axial position. Axial protons typically resonate at a higher field (lower ppm) and exhibit large axial-axial coupling constants (J ≈ 10-13 Hz) with adjacent axial protons.

-

cis Isomer: In the most stable conformation, one substituent will be axial and the other equatorial. If the carboxylic acid is equatorial, the C1 proton is axial. If the carboxylic acid is axial, the C1 proton is equatorial. Equatorial protons typically resonate at a lower field (higher ppm) and show smaller coupling constants. The spectrum often reflects an equilibrium of conformations.

Due to the higher symmetry of the trans isomer (C₂h point group if considering a simplified model), it will show fewer signals in the ¹³C NMR spectrum compared to the less symmetric cis isomer (Cₛ point group). For the trans isomer, carbons 1 and 4, 2 and 6, and 3 and 5 are chemically equivalent. For the cis isomer, only carbons 2 and 6, and 3 and 5 are equivalent. Therefore, the trans isomer is expected to show 4 signals for the cyclohexane ring carbons, while the cis isomer will show 5.[10]

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of stereochemistry.[11] By providing a three-dimensional structure of the molecule in the solid state, it allows for direct visualization of the relative positions of the ethynyl and carboxylic acid groups, confirming the cis or trans configuration.[12][13][14]

Caption: Workflow for the structural characterization of isomers.

Implications for Drug Development

The choice between the cis and trans isomers of 4-ethynyl-cyclohexanecarboxylic acid as a linker component is a critical design decision.

-

Spatial Orientation and Vector: The trans isomer provides a linear, rigid extension, placing the two conjugated moieties approximately 180° apart. The cis isomer enforces a "kinked" or bent geometry. This fundamental difference in the spatial vector between the two ends of the linker will profoundly affect how a PROTAC molecule, for example, can simultaneously engage with a target protein and an E3 ligase.

-

Pharmacokinetics: The physical properties governed by the isomeric form, such as polarity and solubility, can influence the pharmacokinetic profile of a drug candidate.[3] Differences in lipophilicity can affect cell permeability, distribution, and metabolism.[3]

-

Binding Affinity: The rigid conformational constraint imposed by the cyclohexane ring means that the distance and angle between the two ends of the linker are well-defined for each isomer. This can lead to significant differences in binding affinity and biological activity, as one isomer may present the pharmacophores in an optimal orientation for target engagement while the other does not.

Conclusion

The cis and trans isomers of 4-ethynyl-cyclohexanecarboxylic acid are not interchangeable building blocks in drug design. Their distinct three-dimensional structures lead to different physicochemical properties and biological activities. A thorough understanding and application of the principles of their synthesis, separation, and characterization are essential for the rational design of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize these valuable chemical tools in their drug discovery programs.

References

-

Blogs@NTU. (2018, October 26). Cis-trans and E-Z Isomerism : Pick your side | Stereochemistry. Available at: [Link]

-

Dixit, A., et al. (n.d.). A review of drug isomerism and its significance. PMC. Available at: [Link]

-

Patsnap Eureka. (2025, August 1). The Influence of Geometric Isomers on Drug Delivery Systems. Available at: [Link]

-

Kannappan, V. (2022, March 28). Cis-trans and E-Z notation: choose your side. Chiralpedia. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. Available at: [Link]

-

D'Souza, A. A., & Tovar, J. D. (2014). The Significance of Chirality in Drug Design and Development. PMC. Available at: [Link]

-

Journal of Basic Sciences. (2024, December 4). innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Available at: [Link]

-

ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Available at: [Link]

- Google Patents. (n.d.). 2-\trans-4'-\p-substituted phenyl\cyclohexyl\ethane and liquid crystal mixture - European Patent.

-

Wiley-VCH. (n.d.). Supporting Information for Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids with a Dicationic Rhodium-DiPHEMP Catalyst. Available at: [Link]

-

Jiang, D. H., Mao, Z. H., & Zheng, H. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.

- Google Patents. (n.d.). CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.

-

ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Available at: [Link]

-

Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. Available at: [Link]

-

ResearchGate. (n.d.). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes | Request PDF. Available at: [Link]

- Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.

-

Rowe, R. K., & Toney, M. D. (2009). X-Ray Crystallography of Chemical Compounds. PMC. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2019, January 1). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Cis-Trans Isomerisation of Azobenzenes Studied by Laser-Coupled NMR Spectroscopy and DFT Calculations. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2024, January 17). Search Results for "X-ray crystallography". Available at: [Link]

- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

-

Qi, Q. R., Huang, W. C., & Zheng, H. (2008). trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. ResearchGate. Available at: [Link]

-

Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Available at: [Link]

-

Filo. (2025, May 13). Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid (F... Available at: [Link]

-

ResearchGate. (2020, March 25). The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2. Available at: [Link]

Sources

- 1. Cis-trans and E-Z notation: choose your side – Chiralpedia [chiralpedia.com]

- 2. Cis-trans and E-Z Isomerism : Pick your side | Stereochemistry [blogs.ntu.edu.sg]

- 3. The Influence of Geometric Isomers on Drug Delivery Systems [eureka.patsnap.com]

- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 7. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents [patents.google.com]

- 8. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid (F.. [askfilo.com]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

potential hazards and safety precautions for 4-ethynyl-cyclohexanecarboxylic acid

An In-Depth Technical Guide to the Potential Hazards and Safety Precautions for 4-Ethynyl-cyclohexanecarboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential hazards and necessary safety precautions for the handling, storage, and disposal of 4-ethynyl-cyclohexanecarboxylic acid. This document is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar compounds. The recommendations herein are synthesized from established safety protocols for its constituent functional groups—a carboxylic acid and a terminal alkyne—and related cycloalkane derivatives. Adherence to these guidelines is crucial for ensuring laboratory safety and mitigating risks of adverse events.

Introduction and Chemical Profile

4-Ethynyl-cyclohexanecarboxylic acid is a bifunctional organic molecule featuring a cyclohexyl ring scaffold. The presence of both a carboxylic acid and a terminal alkyne group imparts a unique chemical reactivity profile, making it a valuable building block in medicinal chemistry and materials science. However, these same functional groups also necessitate stringent safety protocols. The carboxylic acid moiety can cause skin and eye irritation or corrosion, while the terminal alkyne presents risks associated with its acidity and potential for energetic decomposition or formation of explosive acetylides.

Chemical Structure:

Caption: Molecular structure of 4-ethynyl-cyclohexanecarboxylic acid.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| Appearance | Likely a white to off-white solid | Inferred from similar compounds |

| Solubility | Expected to have limited solubility in water and good solubility in organic solvents like ethanol, DMSO, and DMF. | Inferred from functional groups |

| Reactivity | Contains acidic protons on both the carboxylic acid and terminal alkyne. | [2][3] |

Hazard Identification and Classification

2.1. Carboxylic Acid Moiety

Carboxylic acids are known irritants and can be corrosive.[4] Contact with skin and eyes can cause irritation, and in higher concentrations or with prolonged exposure, may lead to chemical burns.[4] Inhalation of dusts or vapors can irritate the respiratory tract.[4][5]

2.2. Terminal Alkyne Moiety

The C-H bond of a terminal alkyne is weakly acidic and can be deprotonated by strong bases to form an acetylide anion.[2] These anions are potent nucleophiles.[2] A significant hazard associated with terminal alkynes is their ability to form potentially explosive metal acetylides, particularly with heavy metals such as silver, copper, and mercury. The presence of the ethynyl group may also increase the molecule's reactivity and potential for hazardous polymerization or decomposition under certain conditions, such as high temperatures or pressures.

2.3. GHS Hazard Classification (Predicted)

Based on analogous compounds, the following GHS classification is anticipated:

-

Serious Eye Irritation (Category 2A) or Eye Damage (Category 1) [6][7][8][9][10][11]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation [5][8][10]

Table 2: Predicted GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H315 | Causes skin irritation.[6][10] |

| H319 | Causes serious eye irritation.[6][8] | |

| H335 | May cause respiratory irritation.[5][8][10] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9] |

| P264 | Wash skin thoroughly after handling.[6][12] | |

| P271 | Use only outdoors or in a well-ventilated area.[5][12] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6][12] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[6][9][12] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[12] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[5] | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[9] | |

| P501 | Dispose of contents/container in accordance with local regulations.[9][12] |

Exposure Controls and Personal Protection

A multi-layered approach to safety is essential when handling 4-ethynyl-cyclohexanecarboxylic acid.

Caption: General laboratory safety workflow for handling hazardous chemicals.

3.1. Engineering Controls

-

Ventilation: All work with 4-ethynyl-cyclohexanecarboxylic acid, particularly when handling the solid or creating solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][13]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[12]

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles are mandatory.[4][13] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection: A flame-resistant lab coat should be worn and kept buttoned.[4] Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn when handling the compound.[13] Gloves should be inspected before use and changed immediately if contaminated.

-

Respiratory Protection: For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling, Storage, and Disposal Protocols

4.1. Protocol for Safe Handling

-

Preparation: Before handling, ensure all necessary PPE is donned and the fume hood is functioning correctly.

-

Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat. Minimize the creation of dust.

-

Dissolution: When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

-

Reaction Setup: Avoid contact with strong oxidizing agents, strong bases, and heavy metal salts. When setting up reactions, ensure the apparatus is secure and properly vented.

-

Post-Handling: After handling, wash hands thoroughly with soap and water.[5][12] Decontaminate the work surface.

4.2. Conditions for Safe Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]

-

Keep away from sources of ignition, heat, and direct sunlight.[12]

-

Store separately from incompatible materials such as strong oxidizing agents, bases, and heavy metal compounds.[13][14]

4.3. Waste Disposal

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Contaminated materials and excess compound should be treated as hazardous chemical waste.

-

Do not dispose of down the drain or in general waste streams.[12]

First Aid and Emergency Procedures

5.1. First Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air.[12] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[7][12] If irritation persists, seek medical attention.[6]

-

Eye Contact: If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water.[8][12] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

5.2. Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[8]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide and carbon dioxide.[7][12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][12]

Toxicological and Ecological Information

To date, comprehensive toxicological and ecological studies on 4-ethynyl-cyclohexanecarboxylic acid have not been widely published. However, based on its structure:

-

Toxicology: The primary toxicological concerns are irritation and potential corrosion to the skin, eyes, and respiratory system. The systemic toxicity is not known but should be assumed to be harmful if ingested or absorbed through the skin.

-

Ecotoxicity: The environmental impact has not been determined. As a precaution, prevent release into the environment, including waterways and soil.[12]

Conclusion

4-Ethynyl-cyclohexanecarboxylic acid is a compound with significant potential in scientific research and development. Its dual functionality, however, necessitates a thorough understanding and implementation of robust safety measures. By following the guidelines outlined in this document—including the consistent use of engineering controls and appropriate PPE, adherence to safe handling and storage protocols, and preparedness for emergencies—researchers can mitigate the associated risks and ensure a safe laboratory environment.

References

-

Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision. Study Rocket. [Link]

-

PAF C-16 Carboxylic Acid Safety Data Sheet. Scribd. [Link]

-

SAFETY DATA SHEET. Greenbook.net. [Link]

-

What are the safety precautions when handling acids? - Blog. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

Cyclohexanecarboxylic acid Safety Data Sheet. Synerzine. [Link]

-

Alkynes. [Link]

-

Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. [Link]

Sources

- 1. 88075-27-8 CAS MSDS (Cyclohexanecarboxylic acid, 4-ethynyl-, trans- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. studyrocket.co.uk [studyrocket.co.uk]

- 5. assets.greenbook.net [assets.greenbook.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. synerzine.com [synerzine.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. chemscene.com [chemscene.com]

- 13. What are the safety precautions when handling acids? - Blog [bofanchem.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Note: Bioconjugation Strategies Using 4-Ethynyl-Cyclohexanecarboxylic Acid

[1]

Abstract & Strategic Value

In the architecture of Antibody-Drug Conjugates (ADCs) and protein-small molecule conjugates, the linker is not merely a bridge; it is a determinant of pharmacokinetics and stability.[1] 4-Ethynyl-cyclohexanecarboxylic acid (4-ECCA) represents a high-value bifunctional linker that combines the structural rigidity of a cyclohexane ring with the bioorthogonal precision of alkyne-azide "Click" chemistry.

Unlike flexible aliphatic chains (e.g., amino-hexanoic acid), the cyclohexane spacer in 4-ECCA restricts conformational freedom. This steric hindrance protects the adjacent amide bond from premature enzymatic hydrolysis in plasma, a mechanism validated by the clinical success of the SMCC linker in Trastuzumab Emtansine (T-DM1). Furthermore, the terminal alkyne handle enables modular, post-conjugation functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing researchers to decouple protein modification from payload attachment.

This guide details the synthesis of the activated NHS-ester, protein conjugation protocols, and the subsequent Click reaction, emphasizing the trans-isomer for optimal spatial separation.

Mechanism of Action

The utility of 4-ECCA relies on a two-step "Install-then-Click" workflow:

-

Amine Coupling (Installation): The carboxylic acid moiety is activated (typically as an N-hydroxysuccinimide ester) to react with primary amines (Lysine residues or N-terminus) on the biomolecule.[2] This forms a stable amide bond.[3][4]

-

Bioorthogonal Ligation (Click): The installed ethynyl (alkyne) group remains inert in biological systems until reacted with an azide-functionalized payload (drug, fluorophore, or chelator) in the presence of a Cu(I) catalyst.

Structural Isomerism

Critical Insight: The trans-1,4-isomer of 4-ECCA is preferred over the cis-isomer. In the chair conformation, the trans-isomer places both the carboxyl and ethynyl groups in equatorial positions, extending the molecule linearly. This maximizes the distance between the bulky protein and the payload, reducing steric clashes during the Click reaction.

Visual Workflow (Graphviz)

Caption: Step-wise workflow from chemical activation of the linker to the final bioorthogonal Click conjugation.

Protocol 1: Chemical Activation (Synthesis of NHS-Ester)

While 4-ECCA is available as a free acid, converting it to the NHS-ester (4-ECCA-NHS) prior to protein addition ensures higher conjugation efficiency and prevents protein crosslinking (which occurs if EDC is used directly in the protein mixture).

Reagents:

-

trans-4-Ethynyl-cyclohexanecarboxylic acid[5]

-

N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU ) or EDC/NHS.

-

Diisopropylethylamine (DIPEA).

-

Solvent: Anhydrous DMF or Acetonitrile.[2]

Procedure:

-

Dissolution: Dissolve 1.0 equivalent (eq) of 4-ECCA in anhydrous DMF (concentration ~100 mM).

-

Activation: Add 1.2 eq of DIPEA followed by 1.1 eq of TSTU.

-

Expert Note: TSTU is preferred over EDC for organic synthesis of NHS esters as the byproduct (tetramethylurea) is water-soluble and easily removed, and the reaction is cleaner.

-

-

Reaction: Stir at Room Temperature (RT) for 1–2 hours under nitrogen.

-

Verification: Monitor by TLC or LC-MS. The acid peak should disappear, replaced by the NHS-ester mass (+97 Da).

-

Workup: For immediate use, this solution can be used directly. For storage, dilute with ethyl acetate, wash with 0.1 N HCl (to remove unreacted amine/TSTU), dry over MgSO4, and evaporate. Store at -20°C under argon.

Protocol 2: Protein Functionalization (Lysine Modification)

This step installs the "Click-ready" alkyne handle onto the protein surface.

Materials:

-

Target Protein (Antibody, BSA, etc.) in PBS (pH 7.4).

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3–8.5.[6]

-

Critical: Avoid buffers containing primary amines (Tris, Glycine) as they will compete with the protein.

-

-

4-ECCA-NHS (from Protocol 1) dissolved in dry DMSO.

Step-by-Step:

-

Buffer Exchange: Buffer exchange the protein into the Conjugation Buffer using a desalting column (e.g., Zeba Spin, PD-10). Adjust protein concentration to 2–5 mg/mL.

-

Calculations: Determine the molar excess of linker required.

-

For Antibodies (IgG): Use 10–20 molar excess to achieve a Drug-Antibody Ratio (DAR) of 3–5.

-

For smaller proteins (e.g., BSA): Use 5–10 molar excess .

-

-

Reaction: Slowly add the 4-ECCA-NHS/DMSO solution to the protein.

-

Constraint: Keep final DMSO concentration < 10% (v/v) to prevent protein precipitation.

-

-

Incubation: Incubate for 1 hour at RT or 4 hours at 4°C with gentle agitation.

-

Quenching: Add 1 M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins to quench unreacted NHS esters.

-

Purification: Remove excess linker via size-exclusion chromatography (SEC) or dialysis against PBS.

-

Validation: Verify alkyne installation using a small-scale "test click" with a fluorescent azide or via MALDI-TOF MS (look for mass shifts of +134 Da per linker).

-

Protocol 3: CuAAC Click Conjugation

This step attaches the payload.[5][1][7][8] We utilize a ligand-assisted Copper(I) system to accelerate the reaction and protect the protein from oxidative damage caused by free copper.

Reagents:

-

Alkyne-modified Protein (from Protocol 2).[5]

-

Payload: Azide-functionalized molecule (Drug-N3 or Dye-N3) in DMSO.

-

Catalyst Mix:

-

CuSO4 (20 mM in water).

-

THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (100 mM in water).

-

Sodium Ascorbate (100 mM in water - Freshly Prepared).

-

Procedure:

-

Mixture Prep: In a reaction tube, combine:

-

Alkyne-Protein (1 mg/mL in PBS).

-

Azide-Payload (2–5 molar equivalents relative to the alkyne groups, not just the protein).

-

-

Catalyst Complexing: Premix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 1 µL CuSO4 + 5 µL THPTA) and let stand for 5 mins. This forms the active, non-toxic complex.

-

Initiation: Add the Cu-THPTA complex to the protein mixture (final Cu concentration ~0.5–1 mM).

-

Reduction: Add Sodium Ascorbate (final concentration 5 mM). This reduces Cu(II) to the active Cu(I) species.

-

Incubation: Incubate for 1 hour at RT in the dark (if payload is light-sensitive).

-

Observation: The solution should remain clear. Turbidity indicates protein aggregation or copper precipitation.

-

-

Cleanup: Remove copper and excess payload using a desalting column (e.g., Sephadex G-25) or extensive dialysis. EDTA (5 mM) can be included in the first dialysis step to chelate residual copper.

Data Summary & Optimization

| Parameter | Recommended Range | Impact on Result |

| Linker Isomer | trans-1,4 | Ensures linear extension; maximizes stability. |

| NHS:Protein Ratio | 10:1 to 20:1 (IgG) | Controls DAR. Higher ratios may cause precipitation due to cyclohexane hydrophobicity. |

| pH (Coupling) | 8.3 – 8.5 | Optimizes Lysine nucleophilicity vs. NHS hydrolysis.[6] |

| Cu Ligand | THPTA or TBTA | THPTA is water-soluble and protects proteins from oxidation better than TBTA. |

| Ascorbate | 5 mM (Final) | Essential for Cu(I) generation. Must be fresh. |

Troubleshooting

-

Precipitation: The cyclohexane ring adds hydrophobicity. If the protein precipitates during Step 2, lower the molar excess of the linker or add mild surfactants (e.g., 0.05% Tween-20).

-

Low Click Efficiency: Oxygen inhibits CuAAC by oxidizing Cu(I). Degas buffers or increase Sodium Ascorbate concentration slightly. Ensure the THPTA:Cu ratio is at least 5:1.

References

-

Smyth, T. et al. (2014).[5] "The effect of linker structure on the stability and pharmacokinetics of antibody-drug conjugates."[1] Bioconjugate Chemistry. Link (Context: Established the stability benefits of cyclohexane linkers like SMCC).

-

Hong, V. et al. (2009). "Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation." Angewandte Chemie International Edition. Link (Context: Definitive protocol for THPTA-assisted CuAAC on proteins).

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link (Context: The authoritative source for NHS-ester and carbodiimide chemistries).

-

Prescher, J. A., & Bertozzi, C. R. (2005).[5] "Chemistry in living systems."[2][9] Nature Chemical Biology. Link (Context: Bioorthogonal chemistry principles).

Sources

- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Bioconjugation application notes [bionordika.fi]

- 5. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 6. lumiprobe.com [lumiprobe.com]

- 7. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Bioconjugation with strained alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Functionalization of Biomolecules with 4-Ethynyl-Cyclohexanecarboxylic Acid

Introduction

In the landscape of bioconjugation, the precise and stable modification of biomolecules is paramount for advancing diagnostics, therapeutics, and fundamental biological research. The introduction of unique chemical handles onto proteins, nucleic acids, and other biological macromolecules allows for their specific labeling, tracking, and manipulation. 4-Ethynyl-cyclohexanecarboxylic acid has emerged as a valuable bifunctional linker, offering a strategic approach to biomolecule functionalization. Its structure uniquely combines a terminal alkyne group, a key player in "click chemistry" reactions, with a carboxylic acid moiety that can be readily coupled to primary amines on biomolecules.[1][2] This combination provides a versatile platform for the two-step modification of biological targets, enabling a broad range of downstream applications in drug development and life sciences research.[3]

The cyclohexane scaffold imparts a rigid, non-aromatic spacer that can be advantageous in maintaining the native conformation and function of the modified biomolecule. The terminal alkyne serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically and efficiently reacted with an azide-functionalized partner through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5][6] These click chemistry reactions are renowned for their high yields, specificity, and compatibility with aqueous environments, making them ideal for bioconjugation.[7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the functionalization of biomolecules using 4-ethynyl-cyclohexanecarboxylic acid. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for common applications, and offer insights into the critical parameters that ensure successful and reproducible bioconjugation.

Core Principles of Functionalization

The functionalization of biomolecules with 4-ethynyl-cyclohexanecarboxylic acid is a two-stage process. The first stage involves the covalent attachment of the linker to the biomolecule, followed by the second stage where the newly introduced alkyne group is utilized for subsequent modifications.

Stage 1: Amide Bond Formation via EDC/NHS Chemistry

The carboxylic acid group of 4-ethynyl-cyclohexanecarboxylic acid is typically coupled to primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) on the biomolecule.[9] This is most commonly achieved using carbodiimide chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[10][11]

Mechanism of Action:

-

Activation of Carboxylic Acid: EDC reacts with the carboxyl group of 4-ethynyl-cyclohexanecarboxylic acid to form a highly reactive O-acylisourea intermediate.[12][13]

-

Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions and prone to hydrolysis.[11] NHS or sulfo-NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester.[12][13] This two-step approach increases the efficiency of the conjugation reaction.[11]

-

Amide Bond Formation: The NHS ester readily reacts with primary amines on the biomolecule to form a stable amide bond, releasing NHS.[13]

Stage 2: Bioorthogonal "Click" Chemistry

Once the biomolecule is functionalized with the alkyne handle, it can be further modified with a molecule of interest (e.g., a fluorescent dye, a biotin tag, a drug molecule, or another biomolecule) that has been pre-functionalized with an azide group.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between the alkyne and the azide.[4][6] The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate with a reducing agent like sodium ascorbate. Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the copper(I) oxidation state and improve reaction efficiency.[7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living cells or where the cytotoxicity of copper is a concern, SPAAC offers a metal-free alternative.[4] This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction with an azide without the need for a catalyst.[4][8] While 4-ethynyl-cyclohexanecarboxylic acid contains a terminal alkyne and is primarily used for CuAAC, understanding SPAAC is crucial in the broader context of bioorthogonal chemistry.

Experimental Workflows and Protocols

Here, we provide detailed protocols for the functionalization of a generic protein with 4-ethynyl-cyclohexanecarboxylic acid and its subsequent labeling via CuAAC.

Visualization of the Experimental Workflow

Caption: General workflow for biomolecule functionalization.

Protocol 1: Functionalization of a Protein with 4-Ethynyl-Cyclohexanecarboxylic Acid

This protocol describes the covalent attachment of 4-ethynyl-cyclohexanecarboxylic acid to a protein using EDC/sulfo-NHS chemistry.

Materials:

-

Protein of interest (in a suitable buffer, e.g., PBS or MES, pH 6.0-7.5)

-

4-Ethynyl-cyclohexanecarboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 4-ethynyl-cyclohexanecarboxylic acid (e.g., 100 mM in DMSO or DMF).

-

Immediately before use, prepare solutions of EDC and sulfo-NHS in anhydrous DMSO or water. It is recommended to weigh these reagents and use them immediately due to their hygroscopic nature.[11]

-

-

Protein Preparation:

-

Dissolve or exchange the protein into the Activation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and carboxyl groups.

-

-

Activation and Coupling Reaction:

-

Add the 4-ethynyl-cyclohexanecarboxylic acid stock solution to the protein solution to achieve a final molar excess of 10-50 fold over the protein. The optimal ratio should be determined empirically.

-

Add EDC and sulfo-NHS to the reaction mixture. A common starting point is a final concentration of 2-5 mM for EDC and 5-10 mM for sulfo-NHS.[10][14]

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[14]

-

Quantitative Data Summary Table:

| Reagent | Stock Concentration | Final Concentration/Molar Excess |

| Protein | 1-10 mg/mL | N/A |

| 4-Ethynyl-cyclohexanecarboxylic acid | 100 mM in DMSO | 10-50x molar excess |

| EDC | Freshly prepared | 2-5 mM |

| Sulfo-NHS | Freshly prepared | 5-10 mM |

| Quenching Solution | 1 M | 50-100 mM |

Protocol 2: CuAAC Labeling of Alkyne-Functionalized Protein

This protocol describes the "clicking" of an azide-functionalized probe onto the alkyne-modified protein.

Materials:

-

Alkyne-functionalized protein (from Protocol 1)

-

Azide-functionalized probe (e.g., Azide-Fluorophore, Biotin-Azide)

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-functionalized probe (e.g., 10 mM in DMSO).

-

Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Prepare a stock solution of TBTA (e.g., 10 mM in DMSO).

-

-

Click Reaction:

-

To the alkyne-functionalized protein in the Reaction Buffer, add the azide-functionalized probe to a final molar excess of 2-10 fold over the protein.

-

If using a ligand, pre-mix the CuSO₄ and TBTA solutions. Add the CuSO₄ (with or without ligand) to the reaction mixture to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent probe.

-

-

Purification:

-

Remove excess reagents, including the copper catalyst, by desalting, dialysis, or chromatography. For removal of copper ions, purification beads with chelating ligands can be employed.[15]

-

Quantitative Data Summary Table:

| Reagent | Stock Concentration | Final Concentration/Molar Excess |

| Alkyne-Protein | 1-5 mg/mL | N/A |

| Azide-Probe | 10 mM in DMSO | 2-10x molar excess |

| CuSO₄ | 50 mM in water | 0.1-1 mM |

| Sodium Ascorbate | 100 mM in water | 1-5 mM |

| TBTA (optional) | 10 mM in DMSO | 0.1-1 mM |

Characterization of Functionalized Biomolecules

It is crucial to characterize the product at each stage to ensure successful functionalization.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the covalent addition of the linker and the probe by observing the expected mass shift.[15]

-

SDS-PAGE: For proteins, successful labeling with a fluorescent probe can be visualized by in-gel fluorescence. A shift in molecular weight may also be observed.

-

UV-Vis Spectroscopy: To quantify the degree of labeling if the attached probe has a distinct absorbance spectrum.

-

Functional Assays: To ensure that the biological activity of the biomolecule is retained after modification.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating through a series of checkpoints:

-

Confirmation of Alkyne Incorporation: The success of the first stage can be validated by reacting a small aliquot of the alkyne-functionalized biomolecule with an azide-functionalized fluorescent probe and analyzing the product by SDS-PAGE and in-gel fluorescence. A fluorescent band at the expected molecular weight of the protein confirms the presence of the alkyne handle.

-

Quantification of Labeling: The degree of labeling can be determined using spectroscopic methods or mass spectrometry. This provides a quantitative measure of the efficiency of both the EDC/NHS coupling and the click chemistry reaction.

-

Retention of Biological Function: A critical validation step is to perform a functional assay specific to the biomolecule. For example, if an antibody is being functionalized, its antigen-binding capacity should be assessed. This ensures that the modification has not compromised the biological activity of the molecule.

Applications in Research and Drug Development

The ability to functionalize biomolecules with 4-ethynyl-cyclohexanecarboxylic acid opens up a wide range of applications:

-

Fluorescent Labeling: For tracking and imaging biomolecules in cells and tissues.[4]

-

Biotinylation: For affinity purification, pull-down assays, and detection using streptavidin conjugates.

-

Drug Conjugation: For the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody for targeted delivery to cancer cells.

-

Surface Immobilization: For creating protein microarrays and biosensors.

-

PEGylation: For improving the pharmacokinetic properties of therapeutic proteins.

Visualization of the Chemical Reactions

Caption: Key chemical reactions in the functionalization process.

Conclusion

4-Ethynyl-cyclohexanecarboxylic acid provides a robust and versatile tool for the functionalization of biomolecules. The combination of stable amide bond formation through EDC/NHS chemistry and the high efficiency and specificity of click chemistry allows for a wide range of modifications to be performed under biocompatible conditions. By following the detailed protocols and validation steps outlined in this guide, researchers can confidently and reproducibly generate custom-functionalized biomolecules to advance their research and development goals.

References

-

Chen, J., Bhat, V., & Hawker, C. (n.d.). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. eScholarship. Retrieved from [Link]

-

Click chemistry. (2024, February 13). In Wikipedia. Retrieved from [Link]

-

Hardick, O. (n.d.). Coupling Protocols. Retrieved from [Link]

-

G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

-

Kalyankar, A., et al. (2020). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega. Retrieved from [Link]

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Hermann, P., et al. (2018). Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy. Journal of Visualized Experiments. Retrieved from [Link]

-

Al-Amiery, A. A. (2024). innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Journal of Basic and Applied Sciences. Retrieved from [Link]

-

The Role of Cyclohexanecarboxylic Acid in Pharmaceutical Synthesis. (2026, February 14). LinkedIn. Retrieved from [Link]

-

Conduct Science. (2021, May 4). Biomolecules: Types and Functions. Retrieved from [Link]

-

Tidal, M. (2024). Describing Organic Biomolecules: Identifications and its Fundamental Applications. Biochemistry & Molecular Biology Journal. Retrieved from [Link]

-

Podcast #4: Functional Groups in Biomolecules. (2024, December 19). YouTube. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 點擊化學試劑概述 [sigmaaldrich.com]

- 9. m.youtube.com [m.youtube.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. biotium.com [biotium.com]

- 13. Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oliver Hardick, Coupling Protocols [homepages.ucl.ac.uk]

- 15. High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 4-Ethynyl-Cyclohexanecarboxylic Acid in Advanced Polymer Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Bifunctional Monomer for Tailored Macromolecular Architectures

4-Ethynyl-cyclohexanecarboxylic acid is a unique bifunctional monomer poised to play a significant role in the design and synthesis of advanced polymers. Its structure, featuring a reactive terminal alkyne (ethynyl group) and a versatile carboxylic acid, opens avenues for the creation of polymers with precisely controlled architectures and functionalities. The saturated cyclohexane ring imparts rigidity and thermal stability to the polymer backbone, a desirable characteristic for many high-performance materials.[1][2][3] This document provides a comprehensive guide to the application of 4-ethynyl-cyclohexanecarboxylic acid in polymer synthesis, offering detailed protocols and insights into its potential uses.

The dual-functionality of this monomer allows for two primary strategic approaches in polymer design:

-

Backbone Polymerization with Pendant Functionality: The carboxylic acid can be utilized in traditional condensation polymerizations (e.g., polyester or polyamide formation) to construct the main polymer chain. This leaves the ethynyl group as a pendant functionality along the backbone, readily available for post-polymerization modification via highly efficient "click" chemistry reactions.

-

"Click" Polymerization: The ethynyl group can serve as the primary reactive site for polymerization, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This approach allows for the creation of polymers with triazole linkages in the backbone, offering unique material properties.

This guide will delve into the practical execution of these strategies, providing detailed protocols and the scientific rationale behind the experimental choices.

PART 1: Polyester Synthesis via Condensation Polymerization & Post-Polymerization Modification

This approach leverages the well-established polycondensation chemistry of carboxylic acids to create a polyester backbone, while preserving the ethynyl groups for subsequent functionalization. This is particularly useful for creating materials where specific ligands, biomolecules, or other functional moieties can be attached in a controlled manner.

Conceptual Workflow

Caption: Workflow for polyester synthesis and functionalization.

Protocol 1: Synthesis of an Alkyne-Functionalized Polyester

This protocol describes the synthesis of a linear polyester from 4-ethynyl-cyclohexanecarboxylic acid and a diol, such as 1,6-hexanediol.

Materials:

-

4-ethynyl-cyclohexanecarboxylic acid

-

1,6-hexanediol

-

Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst

-

High-purity nitrogen or argon

-

Anhydrous toluene

-

Methanol

-

Schlenk flask or similar reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and distillation head

Procedure:

-

Monomer Charging: In a clean, dry Schlenk flask, combine equimolar amounts of 4-ethynyl-cyclohexanecarboxylic acid and 1,6-hexanediol.

-

Catalyst Addition: Add a catalytic amount of titanium(IV) butoxide (e.g., 0.1 mol% relative to the carboxylic acid).

-

Inert Atmosphere: Purge the flask with high-purity nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.

-

Esterification Stage: Heat the reaction mixture to 180-200°C with constant stirring. Water will begin to distill off as the esterification reaction proceeds. Continue this stage until the majority of the theoretical amount of water has been collected.

-

Polycondensation Stage: Gradually reduce the pressure in the reaction vessel to a high vacuum (<1 mbar) while slowly increasing the temperature to 220-240°C. This stage facilitates the removal of the remaining water and diol, driving the polymerization to a high molecular weight. The viscosity of the mixture will increase significantly.

-

Reaction Termination: After several hours under high vacuum, once the desired viscosity is reached, cool the reaction mixture to room temperature under a nitrogen atmosphere.

-

Purification: Dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., chloroform or THF). Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol.

-

Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Expected Outcome & Characterization:

The resulting polymer will be a linear polyester with pendant ethynyl groups. The material properties will depend on the chosen diol and the final molecular weight.

| Parameter | Typical Value | Analytical Method |

| Molecular Weight (Mn) | 10,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |

| Glass Transition Temp. (Tg) | 40 - 80 °C | Differential Scanning Calorimetry (DSC) |

| Structure Confirmation | Presence of ester and alkyne signals | ¹H and ¹³C NMR Spectroscopy |

Protocol 2: Post-Polymerization Modification via CuAAC "Click" Chemistry

This protocol details the functionalization of the alkyne-pendant polyester with an azide-containing molecule (e.g., azido-functionalized polyethylene glycol, a fluorescent dye, or a peptide).

Materials:

-

Alkyne-functionalized polyester (from Protocol 1)

-

Azide-functionalized molecule of interest

-

Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

-

Anhydrous, deoxygenated solvent (e.g., THF or DMF)

-

High-purity nitrogen or argon

Procedure:

-

Polymer Dissolution: Dissolve the alkyne-functionalized polyester in the chosen anhydrous, deoxygenated solvent in a Schlenk flask.

-

Reagent Addition: Add the azide-functionalized molecule in a slight molar excess (e.g., 1.1 equivalents per alkyne group).

-

Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving CuBr and PMDETA in a small amount of the reaction solvent under an inert atmosphere.

-

Reaction Initiation: Add the catalyst solution to the polymer solution. The reaction is typically carried out at room temperature.

-

Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by FT-IR (disappearance of the azide peak at ~2100 cm⁻¹) or ¹H NMR.

-

Reaction Quenching & Purification: Once the reaction is complete, pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the functionalized polymer in a suitable non-solvent (e.g., cold methanol or diethyl ether).

-

Drying: Collect the purified polymer by filtration and dry under vacuum.

PART 2: Polyamide Synthesis and Functionalization

Similar to polyester synthesis, 4-ethynyl-cyclohexanecarboxylic acid can be reacted with diamines to form polyamides with pendant alkyne groups. Polyamides generally exhibit higher thermal stability and mechanical strength compared to polyesters.[4][5][6]

Conceptual Pathway